N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide
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Overview
Description
N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidin-3-yl group: This step may involve nucleophilic substitution or addition reactions.
Attachment of the cyclobutyl and methyl groups: These groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups attached to the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxylate
- N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-thiazole-5-carboxamide
Uniqueness
N-cyclobutyl-4-methyl-2-(piperidin-3-yl)-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
2241142-53-8 |
---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.3 |
Purity |
85 |
Origin of Product |
United States |
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